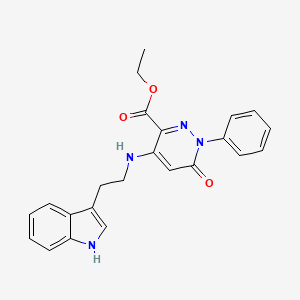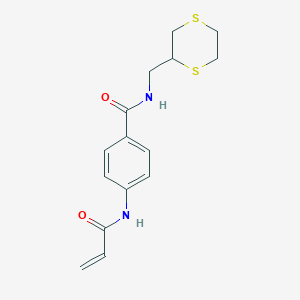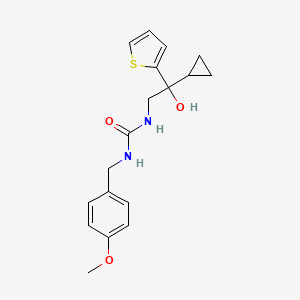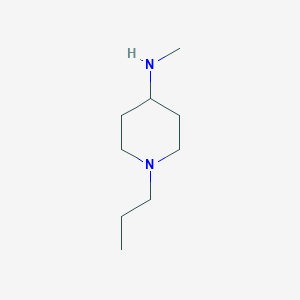
N-methyl-1-propylpiperidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-methyl-1-propylpiperidin-4-amine” is a chemical compound with the molecular formula C9H20N2 . It’s a versatile compound used in scientific research. Its applications range from drug synthesis to studying neurological disorders .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms . The compound also contains a methyl group (CH3) and a propyl group (C3H7) attached to the nitrogen atom .Physical And Chemical Properties Analysis
“this compound” is a powder at room temperature . The predicted melting point is 31.08°C, and the predicted boiling point is approximately 209.7°C at 760 mmHg . The predicted density is approximately 0.9 g/cm3 .Mecanismo De Acción
N-methyl-1-propylpiperidin-4-amine selectively inhibits the reuptake of dopamine, which leads to an increase in dopamine levels in the synaptic cleft. This increase in dopamine levels can lead to changes in behavior and cognition. This compound has a similar mechanism of action to other dopamine reuptake inhibitors, such as cocaine and methylphenidate.
Biochemical and Physiological Effects:
This compound has been shown to increase dopamine levels in the brain, which can lead to changes in behavior and cognition. This compound has also been shown to increase locomotor activity in mice and rats. The effects of this compound on other neurotransmitter systems, such as serotonin and norepinephrine, are not well understood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-methyl-1-propylpiperidin-4-amine has several advantages for use in lab experiments. It is relatively easy to synthesize and can be obtained in high purity. This compound has a selective mechanism of action, which makes it a useful tool for studying the dopamine system in the brain. However, this compound has several limitations. It is not well understood how this compound affects other neurotransmitter systems, which can make it difficult to interpret results. This compound is also not selective for the dopamine transporter, which can lead to off-target effects.
Direcciones Futuras
There are several future directions for research on N-methyl-1-propylpiperidin-4-amine. One area of research is the development of more selective dopamine reuptake inhibitors that do not have off-target effects. Another area of research is the study of the effects of this compound on other neurotransmitter systems, such as serotonin and norepinephrine. Additionally, this compound could be used in the development of potential treatments for addiction and other psychiatric disorders.
Métodos De Síntesis
N-methyl-1-propylpiperidin-4-amine has been synthesized using various methods, including the reaction of 1-methylpiperidine with 1-chloropropane in the presence of a base, and the reaction of 1-methylpiperidine with 1-bromopropane in the presence of a reducing agent. The purity of the synthesized this compound can be improved by recrystallization or column chromatography. The synthesis of this compound is relatively straightforward and can be carried out in a laboratory setting.
Aplicaciones Científicas De Investigación
N-methyl-1-propylpiperidin-4-amine has been used in various scientific research applications, including the study of the dopamine system in the brain. This compound has been shown to selectively inhibit the reuptake of dopamine, which makes it a useful tool for studying the role of dopamine in behavior and cognition. This compound has also been used in the study of drug addiction and the development of potential treatments for addiction.
Safety and Hazards
Propiedades
IUPAC Name |
N-methyl-1-propylpiperidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2/c1-3-6-11-7-4-9(10-2)5-8-11/h9-10H,3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEELONCGWFEVLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(CC1)NC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

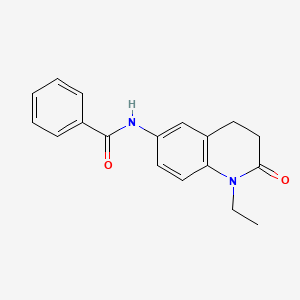
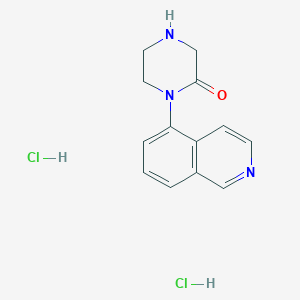
![2-((3-butyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(3-chlorophenyl)acetamide](/img/structure/B2617149.png)
![N-[5-(methylsulfanylmethyl)-1,3,4-oxadiazol-2-yl]-4-piperidin-1-ylsulfonylbenzamide](/img/structure/B2617150.png)

![3-[[4-(Furan-2-ylmethyl)-5-piperidin-1-yl-1,2,4-triazol-3-yl]sulfanylmethyl]-4-methoxybenzaldehyde](/img/structure/B2617152.png)
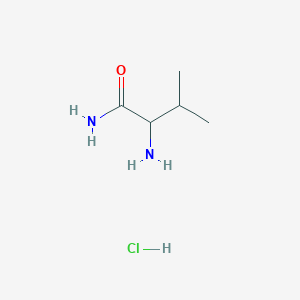
![N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3,5-dimethoxybenzamide](/img/structure/B2617155.png)

![2-[(4-Bromophenyl)sulfanyl]-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-1-ethanone](/img/structure/B2617158.png)
